molecular formula C24H21NO5 B14017998 4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide CAS No. 15231-12-6

4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide

Cat. No.: B14017998
CAS No.: 15231-12-6
M. Wt: 403.4 g/mol
InChI Key: GMNHAZMKDOTPLK-UHFFFAOYSA-N
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Description

The compound 4-Methoxy-N-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide is a benzamide derivative featuring a central propanoyl chain substituted with 4-methoxyphenyl and phenyl groups, and a terminal benzamide moiety with a 4-methoxy substituent. While direct data on this compound are sparse in the literature, structurally analogous molecules provide insights into its behavior .

Properties

CAS No.

15231-12-6

Molecular Formula

C24H21NO5

Molecular Weight

403.4 g/mol

IUPAC Name

4-methoxy-N-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide

InChI

InChI=1S/C24H21NO5/c1-29-19-12-8-17(9-13-19)22(26)21(16-6-4-3-5-7-16)24(28)25-23(27)18-10-14-20(30-2)15-11-18/h3-15,21H,1-2H3,(H,25,27,28)

InChI Key

GMNHAZMKDOTPLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)C(=O)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide typically involves the condensation of 4-methoxybenzoic acid with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with key analogs:

Compound Name Molecular Formula Key Substituents Structural Features
4-Methoxy-N-[3-(4-Methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide (Target) C24H21NO5 4-Methoxybenzamide, 3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl Two methoxy groups, phenyl-propanoyl backbone, amide linkage
[N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-enyl)benzamide] C23H21N3O5S 4-Methoxyphenyl, sulfamoylphenyl, enone-propanoyl Sulfonamide group, conjugated enone system, enhanced hydrogen-bonding potential
ABM-33 (Arvinas) C25H25ClN2O3 4-Methoxybenzamide, tetramethylcyclobutyl, chloro-cyano-phenoxy Rigid cyclobutyl spacer, halogen substituents (Cl, CN) for target engagement
III-15g (HIV-1 Capsid Inhibitor) C29H29N5O5 4-Methoxyphenyl, triazole-phenylalanine, methylamino-propanoyl Triazole ring, phenylalanine backbone, anti-HIV activity
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide C16H14F3NO2 4-Methoxybenzamide, pyridinylmethyl, trifluoromethyl Pyridine ring, CF3 group for enhanced lipophilicity, ladder-like H-bonding
Key Observations:
  • Methoxy Groups : The target compound and analogs (e.g., ABM-33, III-15g) use methoxy substituents to modulate solubility and aromatic interactions.
  • Backbone Diversity: The propanoyl chain in the target contrasts with rigid spacers (e.g., cyclobutyl in ABM-33) or triazole rings (III-15g), affecting conformational flexibility .
  • Bioactivity : Analogs like III-15g exhibit anti-HIV activity, suggesting that the target’s amide and methoxy groups may support similar interactions with biological targets .

Physicochemical Properties

Property Target Compound III-15g ABM-33 4-Methoxy-N-(pyridin-4-ylmethyl)-3-CF3-benzamide
Melting Point (°C) Data not reported 141–143 175–178 86–88
Molecular Weight (g/mol) 403.43 527.22 589.1 327.29
Key Spectral Data - δ 7.25 (d, J=8 Hz, Ar-H), m/z 528.3 [M+H]+ δ 166.4 (C=O), m/z 589.1 [M+H]+ δ 166.4 (C=O), π-π stacking (3.8 Å)
Notes:
  • The target’s molecular weight (403.43 g/mol) is lower than III-15g and ABM-33, suggesting better bioavailability.
  • Analogs with trifluoromethyl groups (e.g., ) show enhanced thermal stability (higher melting points) due to hydrophobic interactions.

Biological Activity

4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide, a complex organic compound, is gaining attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented by the molecular formula C24H23NO4C_{24}H_{23}NO_4. Its synthesis involves the reaction of N-(4-methoxyphenyl)-2-chloroacetamide with a chalcone derivative, leading to the formation of the target compound through several steps involving reflux and crystallization processes .

Antiviral Properties

Recent studies have highlighted the antiviral properties of related compounds within the N-phenylbenzamide family. For instance, derivatives like IMB-0523 have shown significant anti-HBV (Hepatitis B Virus) activity. These compounds act by increasing intracellular levels of APOBEC3G (A3G), a host restriction factor that inhibits viral replication. The IC50 values for IMB-0523 were reported as 1.99 µM and 3.30 µM against wild-type and drug-resistant HBV strains respectively, indicating strong antiviral efficacy .

Table 1: Antiviral Activity of N-Phenylbenzamide Derivatives

CompoundTarget VirusIC50 (µM)SI (Selectivity Index)
IMB-0523HBV1.9958
IMB-0523Drug-resistant HBV3.3052

The mechanism by which these compounds exert their antiviral effects involves the upregulation of A3G, which can inhibit HBV DNA replication through both deaminase-dependent and independent pathways. This suggests a multifaceted approach to inhibiting viral replication, making these compounds promising candidates for further development .

Case Studies

  • Study on IMB-0523 : In vitro studies demonstrated that IMB-0523 significantly inhibited HBV replication in HepG2.2.15 cells. The study also assessed its pharmacokinetic profile in vivo using a duck HBV model, confirming its potential as an anti-HBV agent .
  • Synthesis and Characterization : The synthesis of related derivatives has been extensively characterized using techniques such as IR, NMR spectroscopy, and X-ray crystallography. These techniques confirm the structural integrity and purity of synthesized compounds, which is crucial for their biological testing .

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